molecular formula C17H18ClNOS2 B300467 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide

Cat. No. B300467
M. Wt: 351.9 g/mol
InChI Key: UWIDCDXVHBYGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. CB-13 is a highly selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes.

Mechanism of Action

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide is a highly selective agonist for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune cell activity, including the production of cytokines and chemokines. Additionally, CB2 receptor activation has been implicated in a variety of physiological processes, including pain sensation, bone metabolism, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to modulate immune cell activity, including the production of cytokines and chemokines. In animal studies, this compound has been shown to have neuroprotective effects and to reduce pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide in lab experiments is its high selectivity for the CB2 receptor, which allows for more specific targeting of this receptor. Additionally, this compound has been shown to have anti-tumor effects in vitro and in vivo, which may make it a useful tool for studying the potential anti-cancer effects of CB2 receptor agonists. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other CB2 receptor agonists.

Future Directions

There are several potential future directions for research on N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide. One area of interest is the potential therapeutic applications of CB2 receptor agonists in neurodegenerative diseases. Additionally, further research is needed to fully understand the anti-tumor effects of this compound and other CB2 receptor agonists. Finally, the development of more potent CB2 receptor agonists may be useful in studying the effects of CB2 receptor activation in various physiological processes.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This compound is then reacted with 2-chloroethylamine hydrochloride to form N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}thiourea. Finally, this compound is reacted with 2-mercaptobenzoic acid to form this compound.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has potential applications in a variety of scientific research fields, including immunology, neurology, and oncology. The CB2 receptor has been shown to play a role in immune cell function, and this compound may be useful in studying the effects of CB2 receptor activation on immune cell activity. Additionally, this compound may have neuroprotective effects and could be useful in studying the potential therapeutic applications of CB2 receptor agonists in neurodegenerative diseases. Finally, this compound has been shown to have anti-tumor effects in vitro and in vivo, and may be useful in studying the potential anti-cancer effects of CB2 receptor agonists.

properties

Molecular Formula

C17H18ClNOS2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C17H18ClNOS2/c18-15-8-6-14(7-9-15)12-21-11-10-19-17(20)13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20)

InChI Key

UWIDCDXVHBYGPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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